Cas no 1018259-25-0 (1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine)
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(tetrahydrofuran-2-ylcarbonyl)indolin-6-amine
- (6-amino-2,3-dihydroindol-1-yl)-(oxolan-2-yl)methanone
- 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine
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- MDL: MFCD10016475
- Inchi: 1S/C13H16N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h3-4,8,12H,1-2,5-7,14H2
- InChI Key: HSSFCCNSULFNKH-UHFFFAOYSA-N
- SMILES: O1CCCC1C(N1C2C=C(C=CC=2CC1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 308
- XLogP3: 1
- Topological Polar Surface Area: 55.6
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T140821-100mg |
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine |
1018259-25-0 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | T140821-500mg |
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine |
1018259-25-0 | 500mg |
$ 410.00 | 2022-06-03 | ||
| TRC | T140821-1g |
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine |
1018259-25-0 | 1g |
$ 615.00 | 2022-06-03 | ||
| Enamine | EN300-238744-0.05g |
1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
1018259-25-0 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-238744-0.1g |
1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
1018259-25-0 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-238744-0.25g |
1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
1018259-25-0 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-238744-0.5g |
1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
1018259-25-0 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-238744-1.0g |
1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
1018259-25-0 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-238744-2.5g |
1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
1018259-25-0 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-238744-5.0g |
1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-amine |
1018259-25-0 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine: A Comprehensive Overview
1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine, also known by its CAS number 1018259-25-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indoline, a heterocyclic aromatic compound, with a tetrahydrofuran (THF)-based substituent. The indoline core is a versatile scaffold, and the addition of the THF moiety introduces unique electronic and steric properties, making this compound a valuable tool in various research and industrial applications.
The structure of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine consists of an indoline ring system with an amino group at the 6-position and a carbonyl group linked to a tetrahydrofuran ring at the 1-position. The indoline ring is aromatic, providing stability and conjugation, while the THF substituent introduces flexibility and solubility. This combination makes the compound suitable for applications where both aromaticity and functional group diversity are required.
Recent studies have highlighted the potential of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine in drug discovery. Researchers have explored its ability to act as a precursor for more complex molecules with bioactive properties. For instance, the compound has been used in the synthesis of inhibitors for various enzymes, including kinases and proteases. Its unique structure allows for easy modification, enabling chemists to tailor its properties for specific therapeutic targets.
In addition to its role in pharmacology, 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine has found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has made it a valuable component in the development of new materials for catalysis and sensing. Recent research has demonstrated its potential as a ligand in metalloporphyrin systems, which are used in artificial photosynthesis and energy storage devices.
The synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine typically involves multi-step organic reactions. One common approach is the condensation of an aminoindole derivative with a THF-based carbonyl compound under appropriate conditions. This process often requires careful optimization to ensure high yields and purity. Researchers have also explored alternative synthetic routes, such as microwave-assisted synthesis and enzymatic catalysis, to improve efficiency and reduce environmental impact.
The properties of 1-(Tetrahydrofuran-2-y...
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